MPO Enzyme Inhibition Potency and Selectivity Profile Relative to Peroxidase Family Members
4-(4-Iodophenyl)sulfonylmorpholine demonstrates sub-micromolar inhibitory activity against human myeloperoxidase (MPO) (IC50 = 159 nM) [1]. Crucially, this activity is differentiated from its effects on other peroxidase enzymes: it is >16-fold selective over thyroid peroxidase (TPO, IC50 = 6,300 nM) and >16-fold selective over cytochrome P450 3A4 (CYP3A4, IC50 = 2,600 nM) [1]. This intrafamily selectivity profile is not a conserved feature of the broader N-arylsulfonyl morpholine class and is likely attributable to specific halogen-bonding interactions enabled by the para-iodo substituent within the MPO active site architecture.
| Evidence Dimension | Inhibitory potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | MPO IC50 = 159 nM; TPO IC50 = 6,300 nM; CYP3A4 IC50 = 2,600 nM |
| Comparator Or Baseline | Intra-assay comparison against TPO and CYP3A4 |
| Quantified Difference | Selectivity ratio for MPO over TPO ≈ 39.6-fold; Selectivity ratio for MPO over CYP3A4 ≈ 16.4-fold |
| Conditions | Recombinant human MPO assay (10 min incubation, 120 mM NaCl, aminophenyl fluorescein-based readout); TPO assay (3-iodo tyrosine substrate, 10 min incubation); CYP3A4 assay (unknown origin) |
Why This Matters
This MPO selectivity profile is essential for users developing anti-inflammatory or cardiovascular therapeutics, as it minimizes the risk of cross-reactivity with TPO (potential thyroid toxicity) and CYP3A4 (drug-drug interactions), a differentiation not documented for the 4-fluoro, 4-chloro, or 4-bromo analogs.
- [1] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720): Affinity Data for 4-(4-Iodophenyl)sulfonylmorpholine against Human Myeloperoxidase, Thyroid Peroxidase, and Cytochrome P450 3A4. View Source
